1,5-Dimethyl-1H-pyrazole-3,4-diamine

Beschreibung

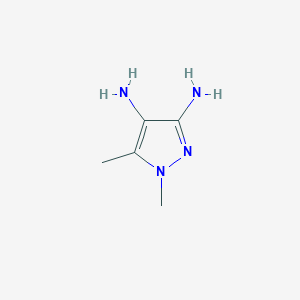

1,5-Dimethyl-1H-pyrazole-3,4-diamine is a pyrazole-derived heterocyclic compound featuring two amine groups at positions 3 and 4, along with methyl substituents at positions 1 and 5.

Eigenschaften

Molekularformel |

C5H10N4 |

|---|---|

Molekulargewicht |

126.16 g/mol |

IUPAC-Name |

1,5-dimethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C5H10N4/c1-3-4(6)5(7)8-9(3)2/h6H2,1-2H3,(H2,7,8) |

InChI-Schlüssel |

XDAHPIIGQGPNAS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Reagents : 1,1-Dimethylhydrazine (2.0 equiv), acetylacetone (1.0 equiv), hydrochloric acid (3.0 equiv).

-

Workup : Neutralization with NaOH, extraction with dichloromethane, and purification via column chromatography (hexane/ethyl acetate).

Yield : 38–75%. Challenges include competing side reactions, such as over-alkylation or decomposition under prolonged heating. Microwave-assisted synthesis reduces reaction times to 4–5 minutes while improving yields to 83%.

Suzuki–Miyaura Coupling Followed by Reduction

A two-step approach employs Suzuki–Miyaura coupling to introduce aryl or styryl groups at the 4-position, followed by reduction of nitro groups to amines. Although originally developed for 4-substituted derivatives, this method can be adapted for 1,5-dimethyl analogs by selecting appropriate starting materials.

Key Steps

-

Coupling : 4-Bromo-3,5-dinitro-1H-pyrazole reacts with methylboronic acids using XPhos Pd G2 catalyst (2 mol%) in THF/water (3:1) at 80°C.

-

Reduction : Iron-catalyzed reduction with hydrazine hydrate converts nitro groups to amines.

Example :

-

Starting material: 4-Bromo-3,5-dinitro-1-methylpyrazole.

-

Methylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), 12 hours at 80°C.

-

Reduction: FeCl₃ (10 mol%), hydrazine hydrate (5.0 equiv), ethanol, 70°C, 6 hours.

Yield : 45–62% after reduction.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for pyrazole formation. A representative protocol involves:

-

Substrates : Substituted acetophenone (1a-d), methylhydrazine (2a), DMF, POCl₃.

-

Mechanism : Vilsmeier–Haack reaction forms the aldehyde intermediate, which cyclizes to the pyrazole core.

Workup : The crude product is poured onto ice, filtered, and recrystallized from ethanol.

Comparative Analysis of Methods

Advantages :

-

Condensation : Simplicity, scalability.

-

Suzuki–Miyaura : Versatility for 4-substituted derivatives.

-

Microwave : Rapid, high purity.

Limitations :

-

Functional group incompatibility (e.g., sensitive to strong acids or bases).

-

Purification challenges due to polar intermediates.

Characterization and Validation

Synthetic products are validated using:

Analyse Chemischer Reaktionen

Substitution Reactions

Pyrazole diamines typically undergo nucleophilic substitution due to their amine groups. For instance, pyrazole amines react with terephthalaldehyde in methanol to form bis-pyrazole compounds via imine formation. A related compound, 4-amino-3,5-dimethyl-1-pyrazole, reacted with terephthalaldehyde to yield a bis-pyrazole derivative (54% yield) . This suggests that 1,5-Dimethyl-1H-pyrazole-3,4-diamine could participate in similar condensation reactions with aldehydes or ketones.

Condensation and Coupling Reactions

Pyrazole diamines are prone to coupling reactions due to their electron-rich nitrogen atoms. For example, pyrazoline intermediates (formed via hydrazine additions) can undergo oxidative aromatization to yield substituted pyrazoles. In one study, chalcones reacted with arylhydrazines in the presence of copper triflate to form triarylpyrazoles . While this mechanism applies to pyrazolines, the diamine functionality in this compound may enable analogous coupling with electrophiles.

Oxidation and Functional Group Transformations

Pyrazole derivatives often undergo oxidation to modify their substituents. For instance, pyrazole amines can be oxidized to nitro groups or other functionalized derivatives. While direct oxidation data for this compound are unavailable, analogous compounds like 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride (a structurally similar analog) undergo oxidation with agents like hydrogen peroxide or potassium permanganate. This suggests that this compound may exhibit similar reactivity under oxidizing conditions.

Reaction Conditions and Yields

Key reaction conditions and yields from related pyrazole diamines are summarized below:

Structural and Mechanistic Insights

The pyrazole core’s electron-rich nature makes it reactive toward electrophiles. In bis-pyrazole formation , the diamine groups participate in imine formation, as seen in the reaction of 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde . The methyl substituents at positions 1 and 5 likely influence steric and electronic effects, guiding regioselectivity in substitution or coupling reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,5-Dimethyl-1H-pyrazole-3,4-diamine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex heterocyclic compounds through various chemical reactions such as:

- Substitution Reactions : The compound can undergo nucleophilic substitution to introduce different functional groups.

- Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.

These reactions are crucial for developing new materials and pharmaceuticals.

Biological Activities

Recent studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against various pathogens. For instance, in vitro studies have shown effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 0.22 - 0.25 μg/mL |

| Ciprofloxacin | Comparative MIC for reference |

- Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cell lines. IC50 values have been reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HeLa (Cervical) | 10.2 |

| A549 (Lung) | 12.3 |

These results suggest that it may be a candidate for further development in cancer therapy .

Medicinal Chemistry

The compound's potential therapeutic applications are being explored extensively:

- Drug Development : Ongoing research aims to evaluate its efficacy as an active pharmaceutical ingredient (API) in treating infections and cancer.

- Mechanism of Action Studies : Investigations are focusing on how it interacts with biological targets at the molecular level, including enzyme inhibition and receptor modulation.

Case Study on Antimicrobial Efficacy

A recent study demonstrated that when combined with traditional antibiotics like ciprofloxacin, this compound showed enhanced antibacterial activity through synergistic effects. This combination therapy resulted in reduced MICs for both agents .

Case Study on Cancer Cell Lines

In vitro assays conducted on breast and lung cancer cell lines revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings by demonstrating enhanced Annexin V staining in treated cells .

Wirkmechanismus

The compound’s mechanism of action varies based on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Isomer: 1,3-Dimethyl-1H-pyrazole-4,5-diamine

The most relevant analog is 1,3-Dimethyl-1H-pyrazole-4,5-diamine (CAS: 96886-30-5), a positional isomer with methyl groups at positions 1 and 3 and amine groups at positions 4 and 5 .

Key Differences :

- Reactivity Implications :

- The position of methyl groups influences electron distribution in the pyrazole ring. Methyl groups at positions 1 and 5 in the target compound may sterically hinder reactions at positions 3 and 4, whereas the 1,3-dimethyl isomer could direct reactivity toward positions 4 and 5.

- Amine groups in the 3,4-positions (target compound) vs. 4,5-positions (isomer) may alter hydrogen-bonding capacity and coordination behavior with metal ions.

Comparison with 1,5-Dimethylpyrazole (Non-Diamine)

1,5-Dimethylpyrazole (CAS: 694-31-5) serves as a simpler analog, lacking amine substituents .

Key Contrasts :

Biologische Aktivität

1,5-Dimethyl-1H-pyrazole-3,4-diamine (also known as Pyrazole-3,4-diamine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 142.16 g/mol. The compound features a pyrazole ring substituted at the 1 and 5 positions with methyl groups, and at the 3 and 4 positions with amino groups.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit a range of antimicrobial activities. A study highlighted the synthesis of various pyrazole derivatives, including this compound, which were tested against several bacterial strains such as E. coli and S. aureus. The results indicated promising antibacterial activity, particularly against multidrug-resistant strains .

Antioxidant Properties

In vitro evaluations have demonstrated that this compound possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-Diabetic Effects

The compound has also been investigated for its anti-diabetic potential. In vitro studies indicated that it inhibits xanthine oxidase activity and improves glucose uptake in muscle cells, suggesting a role in managing diabetes .

The biological activities of this compound can be attributed to its ability to interact with various biochemical targets:

- Xanthine Oxidase Inhibition : This enzyme plays a crucial role in purine metabolism and is involved in the production of reactive oxygen species (ROS). By inhibiting xanthine oxidase, the compound reduces ROS levels and oxidative stress .

- Antibacterial Mechanism : The exact mechanism by which pyrazole derivatives exert their antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have documented the efficacy of this compound:

- Antibacterial Study : A series of pyrazole compounds were synthesized and screened for their activity against Mycobacterium tuberculosis. The study found that some derivatives exhibited potent anti-tubercular activity comparable to standard treatments like rifampicin .

- Antioxidant Evaluation : In a comparative study assessing various pyrazole derivatives' antioxidant capacities using DPPH radical scavenging assays, this compound demonstrated significant scavenging activity .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1,5-Dimethyl-1H-pyrazole-3,4-diamine, and how can purity be optimized during preparation?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and β-diketones under acidic or basic conditions. For example, describes a pyrazole derivative synthesized from 4,5-dichloro-3-methyl-1H-pyrazole and butylamine derivatives, suggesting analogous methods could apply. To optimize purity, recrystallization in ethanol or methanol is recommended, followed by characterization via HPLC (≥98% purity) and NMR to confirm structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Safety protocols include using PPE (gloves, lab coats, goggles) and working in a fume hood due to potential respiratory and dermal irritation. emphasizes consulting safety data sheets (SDS) for pyrazole derivatives, noting that spills should be neutralized with inert absorbents and disposed of as hazardous waste. Immediate medical consultation is advised upon exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : - and -NMR to confirm methyl group positions and amine protons (δ ~2.5 ppm for CH, δ ~5.5 ppm for NH) .

- FT-IR : Peaks at ~3300 cm (N-H stretching) and ~1600 cm (C=N/C=C aromatic vibrations) .

- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H] at m/z 154.1) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in heterocyclic coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict electrophilic/nucleophilic sites. For instance, demonstrates coupling with coumarin derivatives via the C-4 amine group, supported by Fukui indices indicating high electron density at this position. Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be modeled using COSMO-RS .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from substituent positioning. shows that electron-withdrawing groups (e.g., -NO) at the phenyl ring enhance antimicrobial activity, while bulky groups reduce solubility. Systematic SAR studies with standardized assays (e.g., MIC for antibiotics, MTT for cytotoxicity) are critical. Cross-validate results using orthogonal assays (e.g., fluorescence-based ATP quantification) .

Q. How can this compound serve as a precursor for complex heterocyclic systems?

- Methodological Answer : The amine groups at positions 3 and 4 enable Schiff base formation or cyclization with carbonyl compounds. highlights its use in synthesizing coumarin-pyrimidine hybrids (e.g., compound 4i) via microwave-assisted Huisgen cycloaddition. Optimize yields (~70–85%) by controlling temperature (80–100°C) and catalyst (CuI vs. Ru-based) .

Q. What are the challenges in interpreting X-ray crystallography data for pyrazole derivatives, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.